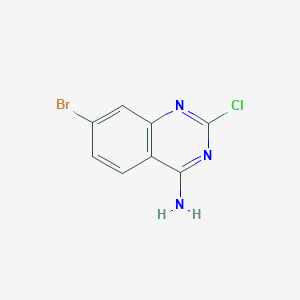

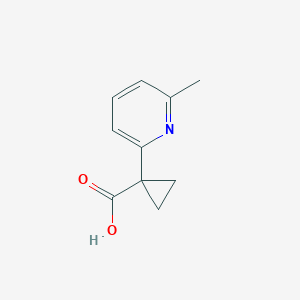

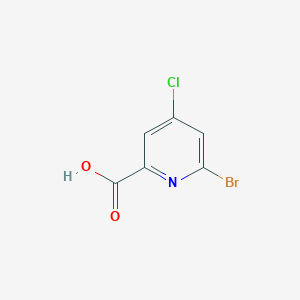

7-Bromo-2-chloroquinazolin-4-amine

説明

The compound 7-Bromo-2-chloroquinazolin-4-amine is a derivative of quinazoline, a bicyclic aromatic compound that is of interest in various fields of chemistry and pharmacology due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticonvulsant, antinociceptive, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through several methods. One approach involves the solid-phase synthesis of dihydroquinazoline derivatives using polymer-bound precursors, which undergo nucleophilic displacement with amines followed by reduction and cyclocondensation reactions . Another method includes the microwave-accelerated regioselective aromatic nucleophilic substitution of dichloroquinoline with amines under solvent-free conditions . Additionally, the synthesis of 7-alkylaminoquinoline diones from bromoquinoline diones with amines has been reported, highlighting the regiochemistry in nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of 7-Bromo-2-chloroquinazolin-4-amine is characterized by the presence of bromo and chloro substituents on the quinazoline ring. These substituents can influence the reactivity of the compound and its interaction with other molecules. The regioselectivity observed in nucleophilic substitution reactions of bromoquinoline diones suggests that the position of the halogen substituents plays a crucial role in determining the outcome of the chemical reactions .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitution, which can be facilitated by the presence of halogen substituents. For instance, the reaction of 7-bromo-3-methyltriazolopyridine with secondary amine nucleophiles can lead to the formation of 7-substituted derivatives . The reactivity of the bromo and chloro groups in 7-Bromo-2-chloroquinazolin-4-amine would likely follow similar pathways, allowing for the introduction of different substituents at these positions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-2-chloroquinazolin-4-amine would be influenced by its molecular structure. The presence of halogen atoms is expected to increase the compound's density and boiling point compared to unsubstituted quinazoline. The electron-withdrawing nature of the bromo and chloro groups would affect the electron density of the aromatic system, potentially impacting the compound's UV absorption and reactivity in electrophilic aromatic substitution reactions. The solubility of the compound in various solvents would also be an important physical property, influencing its applications in chemical synthesis and pharmaceutical formulations.

科学的研究の応用

Synthesis and Anticancer Properties

A study by Mphahlele et al. (2018) involved the synthesis of indole-aminoquinazolines, which included derivatives of 7-Bromo-2-chloroquinazolin-4-amine. These compounds demonstrated significant cytotoxicity against various human cancer cell lines, such as lung, colorectal, hepatocellular, breast, and cervical cancer cells. The study highlights the potential of these compounds in cancer treatment due to their ability to induce apoptosis and inhibit epidermal growth factor receptor (EGFR) (Mphahlele et al., 2018).

Chemoselectivity in Amination

Shen et al. (2010) explored the chemoselectivity in the amination of 4-chloroquinazolines with aminopyrazoles, a process relevant to the modification of 7-Bromo-2-chloroquinazolin-4-amine. This study provides insights into the selective amination processes, crucial for synthesizing various derivatives of quinazolines for potential therapeutic uses (Shen et al., 2010).

Cytotoxicity and Synthesis of Novel Derivatives

Khoza et al. (2015) investigated the amination of 2-aryl-6-bromo-4-chloroquinazolines, including 7-Bromo-2-chloroquinazolin-4-amine, leading to novel imidazoquinazolines. These compounds were evaluated for cytotoxicity against breast and cervical cancer cells, contributing to the understanding of their potential in anticancer drug development (Khoza et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

7-bromo-2-chloroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN3/c9-4-1-2-5-6(3-4)12-8(10)13-7(5)11/h1-3H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPHEXPZUNHZNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(N=C2N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653126 | |

| Record name | 7-Bromo-2-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1107695-08-8 | |

| Record name | 7-Bromo-2-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B3026705.png)

![2-Thiophenecarboxamide, 5-chloro-N-[(3R,5S)-5-(4-morpholinylcarbonyl)-1-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)carbonyl]-3-pyrrolidinyl]-](/img/structure/B3026709.png)